molecular formula C7H15NO B1425882 5,5-Dimethylpiperidin-3-ol CAS No. 806596-58-7

5,5-Dimethylpiperidin-3-ol

Cat. No.: B1425882
CAS No.: 806596-58-7
M. Wt: 129.2 g/mol
InChI Key: YSMFLVFYXUOAEC-UHFFFAOYSA-N
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Description

5,5-Dimethylpiperidin-3-ol is a heterocyclic organic compound with the molecular formula C7H15NO This compound is characterized by a piperidine ring substituted with two methyl groups at the 5-position and a hydroxyl group at the 3-position

Scientific Research Applications

5,5-Dimethylpiperidin-3-ol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylpiperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of 5,5-dimethyl-3-piperidone using palladium or rhodium catalysts. This reaction is carried out under high pressure and temperature to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale synthesis. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5,5-dimethyl-3-piperidone.

    Reduction: Formation of 5,5-dimethylpiperidine.

    Substitution: Formation of various substituted piperidines depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 5,5-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its full potential .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring with one nitrogen atom.

    3-Hydroxypiperidine: Piperidine with a hydroxyl group at the 3-position.

    5,5-Dimethylpiperidine: Piperidine with two methyl groups at the 5-position.

Uniqueness

5,5-Dimethylpiperidin-3-ol is unique due to the presence of both the hydroxyl group and the dimethyl substitution, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5,5-dimethylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)3-6(9)4-8-5-7/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMFLVFYXUOAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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